![molecular formula C13H9Cl2OP B14634559 [Bis(4-chlorophenyl)methyl]phosphanone CAS No. 54844-85-8](/img/structure/B14634559.png)
[Bis(4-chlorophenyl)methyl]phosphanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Bis(4-chlorophenyl)methyl]phosphanone is an organophosphorus compound characterized by the presence of two 4-chlorophenyl groups attached to a central phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(4-chlorophenyl)methyl]phosphanone typically involves the reaction of 4-chlorobenzyl chloride with a phosphorus trichloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.
化学反応の分析
Types of Reactions
[Bis(4-chlorophenyl)methyl]phosphanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
[Bis(4-chlorophenyl)methyl]phosphanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [Bis(4-chlorophenyl)methyl]phosphanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- Bis(4-chlorophenyl)phosphine oxide
- Bis(4-chlorophenyl)phosphine
- Bis(4-chlorophenyl)methylphosphine
Uniqueness
[Bis(4-chlorophenyl)methyl]phosphanone is unique due to its specific substitution pattern and the presence of the methyl group attached to the phosphorus atom. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
54844-85-8 |
|---|---|
分子式 |
C13H9Cl2OP |
分子量 |
283.09 g/mol |
IUPAC名 |
1-chloro-4-[(4-chlorophenyl)-phosphorosomethyl]benzene |
InChI |
InChI=1S/C13H9Cl2OP/c14-11-5-1-9(2-6-11)13(17-16)10-3-7-12(15)8-4-10/h1-8,13H |
InChIキー |
CVNFVUNEJLRTJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)P=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


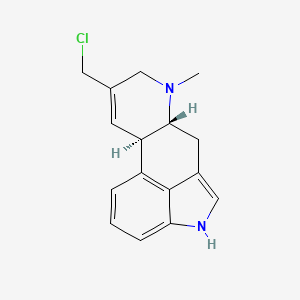
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
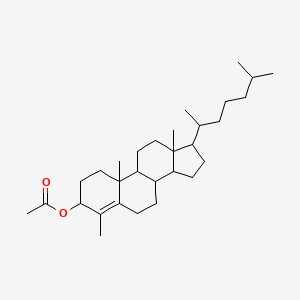
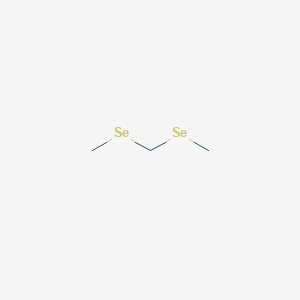
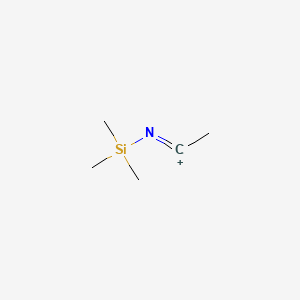
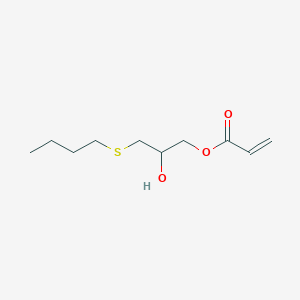
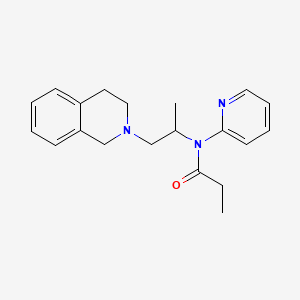
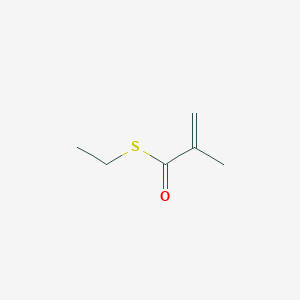
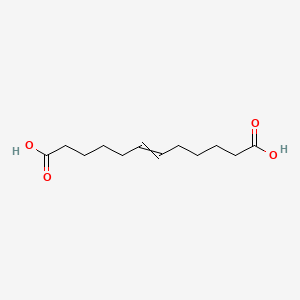

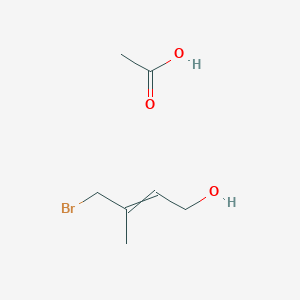
![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)


